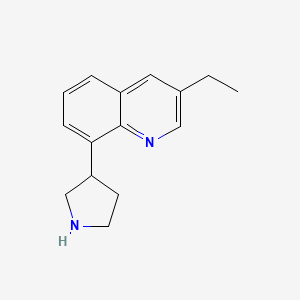![molecular formula C13H19NO2 B11883466 (8'R)-Octahydro-1'H-spiro[[1,3]dioxolane-2,2'-naphthalene]-8'-carbonitrile](/img/structure/B11883466.png)
(8'R)-Octahydro-1'H-spiro[[1,3]dioxolane-2,2'-naphthalene]-8'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8’R)-Octahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-8’-carbonitrile is a complex organic compound characterized by its spirocyclic structure This compound features a unique arrangement where a dioxolane ring is fused to a naphthalene moiety, with a nitrile group attached to the spiro carbon The stereochemistry at the spiro center is specified as the R-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8’R)-Octahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-8’-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the acid-catalyzed condensation of a diol with an aldehyde or ketone.
Spirocyclization: The dioxolane intermediate is then subjected to spirocyclization with a naphthalene derivative under basic conditions to form the spirocyclic structure.
Introduction of the Nitrile Group: The nitrile group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the spiro carbon is replaced by a cyanide ion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(8’R)-Octahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-8’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrile group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like sodium cyanide for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(8’R)-Octahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-8’-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its spirocyclic structure can impart unique physical properties, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.
Mechanism of Action
The mechanism by which (8’R)-Octahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-8’-carbonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, while the nitrile group can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Compounds like spiro[cyclohexane-1,2’-indene] share the spirocyclic motif but differ in the attached functional groups and overall structure.
Naphthalene Derivatives: Compounds such as 1-naphthonitrile have a similar naphthalene core but lack the spirocyclic dioxolane ring.
Uniqueness
(8’R)-Octahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-8’-carbonitrile is unique due to its combination of a spirocyclic dioxolane ring with a naphthalene moiety and a nitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(1'R)-spiro[1,3-dioxolane-2,7'-2,3,4,4a,5,6,8,8a-octahydro-1H-naphthalene]-1'-carbonitrile |
InChI |
InChI=1S/C13H19NO2/c14-9-11-3-1-2-10-4-5-13(8-12(10)11)15-6-7-16-13/h10-12H,1-8H2/t10?,11-,12?/m0/s1 |
InChI Key |
ZMLHHDSXQZTCDV-CXQJBGSLSA-N |
Isomeric SMILES |
C1C[C@H](C2CC3(CCC2C1)OCCO3)C#N |
Canonical SMILES |
C1CC2CCC3(CC2C(C1)C#N)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11883404.png)
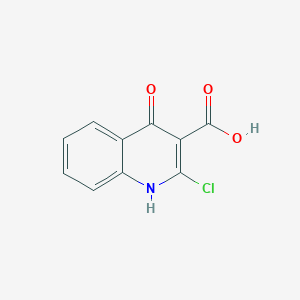

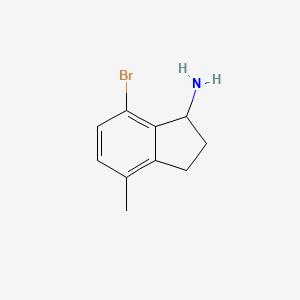
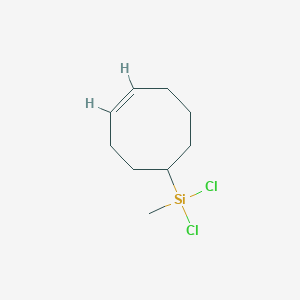
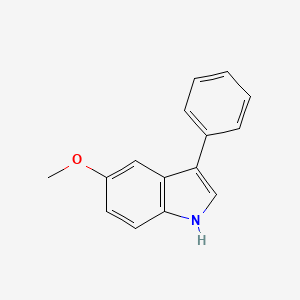

![4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B11883459.png)

![1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-1-methyl-](/img/structure/B11883467.png)
